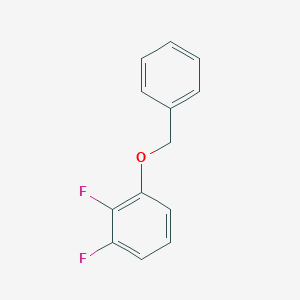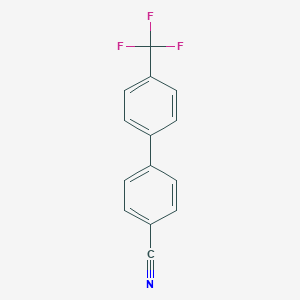
4-Cyano-4'-(Trifluoromethyl)biphenyl
描述
“4-Cyano-4’-(Trifluoromethyl)biphenyl” is a chemical compound with the CAS Number: 140483-60-9 . It has a molecular weight of 247.22 and its IUPAC name is 4’-(trifluoromethyl)[1,1’-biphenyl]-4-carbonitrile .
Molecular Structure Analysis
The InChI code for “4-Cyano-4’-(Trifluoromethyl)biphenyl” is 1S/C14H8F3N/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H . This code represents the molecular structure of the compound.
科学研究应用
Photophysical Properties and Applications
One study highlights the development of asymmetric cyano-stilbene derivatives, including those with trifluoromethyl substituents, aimed at producing pi-dimer systems exhibiting reversible [2 + 2] cycloaddition with characteristic fluorescence modulation. These systems, which are initially non-fluorescent, can switch to a highly fluorescent state under external shear strain or UV irradiation, showcasing potential in fluorescence switching applications (Chung et al., 2009).
Synthesis and Chemical Properties
Research on the synthesis of 4-n-Propyl-4′-Cyano-Biphenyl through a series of reactions including F-C reaction, reduction, iodination, and cyanidation of Biphenyl has been reported, indicating an efficient method for producing this compound with potential applications in liquid crystal technology and other fields (Wang Yu-yuan, 2004).
Optoelectronic and Material Applications
A study on bicarbazole/cyanobenzene hybrid compounds, including derivatives with electron-accepting trifluoromethyl and cyano moieties, demonstrated the ability to systematically tune optoelectronic properties. This has implications for the design of host materials for phosphorescent and delayed fluorescence OLEDs, suggesting significant potential in advanced electronic and photonic devices (Cao et al., 2018).
Photocatalytic Applications
Another application involves the one-electron oxidation of biphenyl derivatives on TiO2 surfaces, with studies showing high efficiency for such reactions, especially for hydroxyl-substituted biphenyls. This research points to potential applications in photocatalytic degradation of pollutants and organic synthesis (Tachikawa et al., 2004).
属性
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEWFAFOFOSWGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402464 | |
| Record name | 4-Cyano-4'-(Trifluoromethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-4'-(Trifluoromethyl)biphenyl | |
CAS RN |
140483-60-9 | |
| Record name | 4-Cyano-4'-(Trifluoromethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

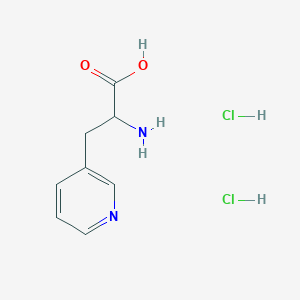
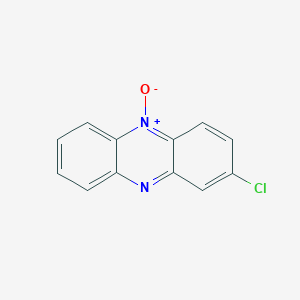
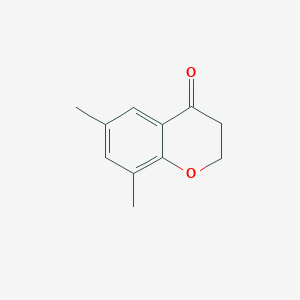
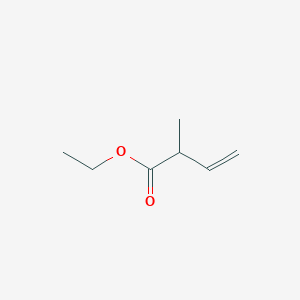
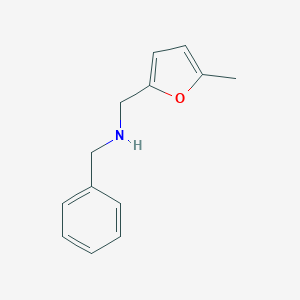
![1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B176263.png)
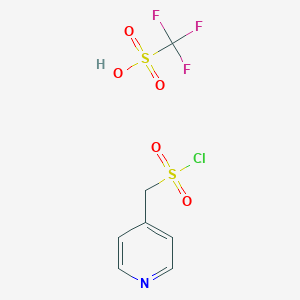
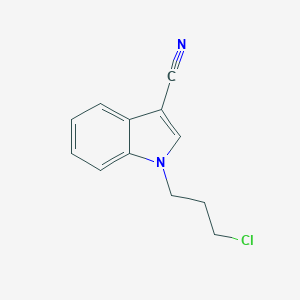
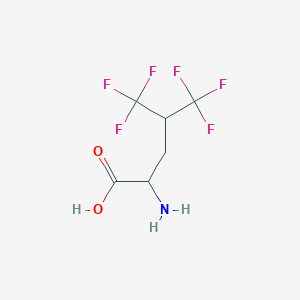
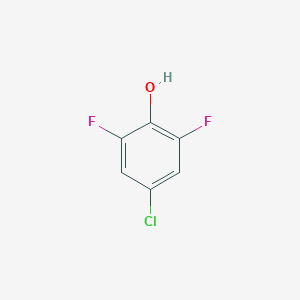
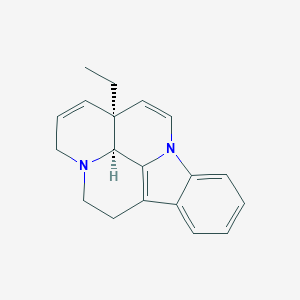
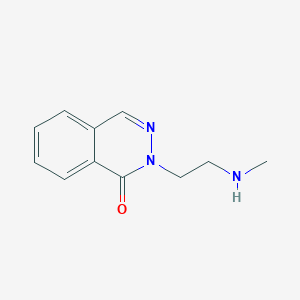
![3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one](/img/structure/B176285.png)
